REACTION_CXSMILES
|
[CH:1]1([PH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:14]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH:16]=[CH:15]1>>[CH:8]1([P:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH:16]2[CH2:17][CH2:18][CH2:19][C:14](=[O:20])[CH2:15]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)PC1CCCCC1
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 ml round-bottomed flask fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
nitrogen purge
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the contents of the flask was slowly raised to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
were removed by evaporation under reduced pressure at 150° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)P(C1CC(CCC1)=O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |